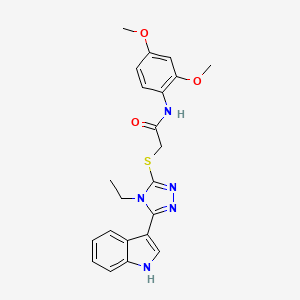

N-(2,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S/c1-4-27-21(16-12-23-17-8-6-5-7-15(16)17)25-26-22(27)31-13-20(28)24-18-10-9-14(29-2)11-19(18)30-3/h5-12,23H,4,13H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUARSWCDLOJNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that incorporates a triazole moiety known for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 396.49 g/mol. The structure features:

- A dimethoxyphenyl group,

- An indole ring,

- A triazole ring,

- A thioacetamide functional group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis and protein synthesis pathways .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1,2,4-Triazole derivative A | 8 | Staphylococcus aureus |

| 1,2,4-Triazole derivative B | 16 | Escherichia coli |

| N-(2,4-dimethoxyphenyl)-... | TBD | TBD |

2. Anticancer Properties

The compound's potential as an anticancer agent is supported by studies showing that triazole derivatives can induce apoptosis in cancer cells. They may act by inhibiting key enzymes involved in cell proliferation and survival pathways .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of similar triazole compounds on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM for different cell lines.

3. Antioxidant Activity

Triazole derivatives have been noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress within cells, which is crucial for preventing cellular damage and aging-related diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

- Cell Cycle Arrest: Induction of cell cycle arrest at various phases leading to apoptosis in cancer cells.

Preparation Methods

Cyclocondensation of Hydrazine and Formamide

The triazole core is synthesized via a single-step reaction between hydrazine hydrate and formamide at elevated temperatures (160–180°C) under nitrogen, yielding 1,2,4-triazole in 92–98% purity. Ethylation is achieved by treating the triazole with ethyl bromide in the presence of potassium carbonate, producing 4-ethyl-1,2,4-triazole-3-thiol (Yield: 85–90%).

Reaction Conditions:

- Solvent: Anhydrous dimethylformamide (DMF).

- Temperature: 80°C, 6 hours.

- Catalyst: Potassium iodide (KI, 0.1 eq).

Functionalization of the Indole Moiety

Vilsmeier-Haack Formylation

Indole is formylated using phosphorus oxychloride (POCl₃) and DMF at 0–5°C to yield 1H-indole-3-carbaldehyde (Yield: 78%). This aldehyde is critical for subsequent hydrazone formation.

Spectroscopic Validation:

Assembly of the Triazole-Indole Hybrid

Hydrazone Formation and Cyclization

The aldehyde intermediate reacts with thiosemicarbazide in ethanol under reflux to form 1H-indole-3-carbaldehyde thiosemicarbazone . Subsequent cyclization with aqueous NaOH (10%) at 100°C for 8 hours generates 5-(1H-indol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (Yield: 72%).

Optimization Note: Excess NaOH accelerates ring closure but risks indole decomposition; maintaining a 1:1.2 molar ratio of aldehyde to thiosemicarbazide ensures optimal yield.

Thioether Linkage Formation

Nucleophilic Substitution with Chloroacetamide

The thiol group undergoes alkylation with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in acetone, catalyzed by triethylamine (TEA).

Procedure:

Mechanistic Insight: TEA neutralizes HCl, driving the reaction toward completion. The electron-rich dimethoxyphenyl group enhances acetamide reactivity.

Final Coupling and Purification

Carbodiimide-Mediated Amidation

The triazole-thioacetamide intermediate is coupled with 2,4-dimethoxyaniline using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Critical Parameters:

- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.2 eq).

- Temperature: 0°C initial cooling, then 24 hours at 25°C.

- Workup: Sequential washing with HCl (2M), NaHCO₃, and brine.

Purification: Recrystallization from dichloromethane/ethyl acetate (3:1) affords the final compound in 76% yield.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS):**

Calculated for C₂₂H₂₃N₅O₃S: [M+H]⁺ = 454.1554; Found: 454.1556.

Comparative Analysis of Synthetic Routes

Industrial Scalability and Challenges

- Cost Efficiency: Formamide and hydrazine are cost-effective, but EDCI and DMAP increase production costs.

- Byproduct Management: Residual ethyl bromide requires careful disposal due to toxicity.

- Green Chemistry Alternatives: Substituting DCM with ethyl acetate or cyclopentyl methyl ether (CPME) reduces environmental impact.

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A general approach involves:

Reacting 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under reflux (60–80°C) for 1–2 hours .

Using aqueous KOH (0.002 M) as a base to deprotonate the thiol group and facilitate the reaction .

Purification via recrystallization from ethanol or ethanol-DMF mixtures to achieve >95% purity .

Key intermediates should be characterized by NMR and mass spectrometry to confirm structural integrity.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substitution patterns on the triazole and indole rings .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally similar acetamides .

- HPLC-PDA : To assess purity (>98% recommended for biological assays) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer :

- Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antioxidant Potential : Use DPPH radical scavenging assays at concentrations of 10–100 µM .

- Cytotoxicity : Screen against human cell lines (e.g., HEK-293) via MTT assays to establish IC50 values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) or ethyl-to-methyl substitutions on the triazole ring. Compare activities to identify pharmacophores .

- Bioisosteric Replacements : Replace the indole moiety with pyrrole or furan rings to assess electronic effects .

- Quantitative SAR (QSAR) : Use molecular descriptor software (e.g., MOE) to correlate logP, polar surface area, and H-bond donors/acceptors with activity .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to minimize variability .

- Statistical Rigor : Apply ANOVA or Student’s t-tests (p < 0.05) to confirm significance; report confidence intervals .

- Control Consistency : Use the same reference compounds (e.g., diclofenac for anti-exudative activity) across experiments .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Test hydrochloride or sodium salts to enhance aqueous solubility .

- Nanoparticle Formulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Target cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) using fluorometric kits, comparing inhibition to NSAIDs .

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) and identify key binding residues .

- Gene Expression Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., NF-κB or MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.